molecular formula C18H12Cl2O4 B4198730 4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate

4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate

Cat. No. B4198730
M. Wt: 363.2 g/mol
InChI Key: PZZYCLNCAWLMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate, also known as DMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMCB is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.

Scientific Research Applications

4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, anti-inflammatory, and antiviral activities. In agriculture, this compound has been used as a pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammatory cells, such as macrophages, are also affected by this compound, which inhibits the production of pro-inflammatory cytokines. In viruses, this compound has been shown to inhibit viral replication by targeting viral enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In viruses, this compound inhibits viral replication, leading to the inhibition of viral infection.

Advantages and Limitations for Lab Experiments

4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate has several advantages for lab experiments, including its high purity, stability, and availability. This compound can be synthesized in large quantities and stored for a long time without significant degradation. However, this compound also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and toxicity. This compound can also interact with other compounds and proteins, leading to nonspecific effects.

Future Directions

For 4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate research include medicine, agriculture, and material science.

properties

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O4/c1-9-5-14-17(10(2)7-16(21)23-14)15(6-9)24-18(22)12-4-3-11(19)8-13(12)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZYCLNCAWLMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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